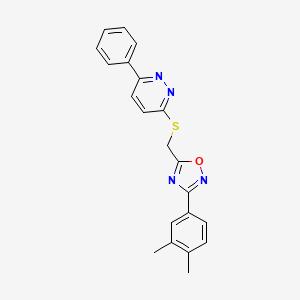

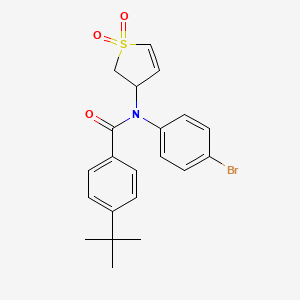

![molecular formula C17H16N2OS2 B3012924 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 898459-23-9](/img/structure/B3012924.png)

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

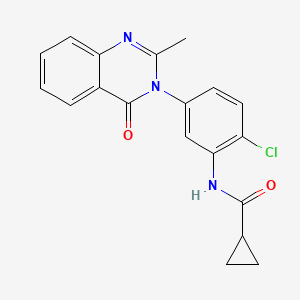

The compound "3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do explore similar benzamide derivatives and their synthesis, molecular structures, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of Schiff's bases containing a thiadiazole scaffold, as seen in the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . Similarly, the synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides involves heterocyclization of corresponding thioureas . These methods suggest that the synthesis of "this compound" could also involve a heterocyclization step, potentially starting from a thiourea precursor.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques would be essential in determining the structure of "this compound," ensuring the correct placement of the ethylthio group and the benzamide moiety on the benzothiazole scaffold.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For instance, the synthesis of novel compounds involving benzothiazole and ethyl bromocyanoacetate indicates that benzothiazole derivatives can undergo nucleophilic substitution reactions . Additionally, the formation of quinolinone derivatives from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and 2-aminobenzothiazole suggests that benzothiazole amines can engage in C-C and C-N bond formation . These reactions could be relevant when considering the chemical reactivity of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The ADMET properties of synthesized compounds provide insights into their drug-like behavior, including oral bioavailability . For "this compound," similar ADMET studies would be necessary to predict its pharmacokinetic profile and potential as a therapeutic agent.

Scientific Research Applications

Supramolecular Gelators

- Research on N-(thiazol-2-yl) benzamide derivatives, which are structurally similar to 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, has shown these compounds can act as supramolecular gelators. They have been investigated for their gelation behavior with ethanol/water and methanol/water mixtures, revealing interesting properties like good stability and low minimum gelator concentration. This indicates potential applications in materials science and engineering (Yadav & Ballabh, 2020).

Anticancer Activity

- A series of N-substituted benzamides, which include structural features similar to the chemical , have been synthesized and evaluated for anticancer activity against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, suggesting their potential as therapeutic agents (Ravinaik et al., 2021).

Antifungal Agents

- Compounds structurally related to this compound have been synthesized and evaluated for their antifungal activity. This demonstrates potential applications in developing new antifungal medications or treatments (Narayana et al., 2004).

Water-Soluble Polymers

- Research involving the synthesis of poly(m-benzamide)s, which are related to benzamide derivatives, highlights their application in creating water-soluble polymers with unique properties like thermosensitivity. This could have implications in material sciences, especially in designing temperature-sensitive materials (Sugi et al., 2006).

Inhibitors in Biochemical Pathways

- Some benzamide derivatives are potent inhibitors in specific biochemical pathways, such as the vascular endothelial growth factor receptor-2 (VEGFR-2). This suggests potential applications in pharmaceutical research, particularly in developing targeted therapies for diseases like cancer (Borzilleri et al., 2006).

Future Directions

properties

IUPAC Name |

3-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-3-21-14-6-4-5-12(9-14)17(20)19-13-7-8-15-16(10-13)22-11(2)18-15/h4-10H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROZEDYVCZKVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)

![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)

![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)

![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B3012859.png)